Capri Blue
CAS No.: 1787-57-1
Cat. No.: VC21224917
Molecular Formula: C19H24ClN3O
Molecular Weight: 345.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1787-57-1 |
|---|---|
| Molecular Formula | C19H24ClN3O |
| Molecular Weight | 345.9 g/mol |
| IUPAC Name | [7-(dimethylamino)-2-methylphenoxazin-3-ylidene]-diethylazanium;chloride |
| Standard InChI | InChI=1S/C19H24N3O.ClH/c1-6-22(7-2)17-12-19-16(10-13(17)3)20-15-9-8-14(21(4)5)11-18(15)23-19;/h8-12H,6-7H2,1-5H3;1H/q+1;/p-1 |
| Standard InChI Key | QQOPAWAPLFHEEP-UHFFFAOYSA-M |
| SMILES | CC[N+](=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(C)C)C=C1C)CC.[Cl-] |
| Canonical SMILES | CC[N+](=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(C)C)C=C1C)CC.[Cl-] |
Introduction
Chemical Identity and Nomenclature
Capri Blue is a phenoxazinium dye with distinctive molecular characteristics. It is registered in chemical databases with specific identifiers that enable its accurate classification within the broader chemical landscape.
Identification Parameters
The compound is cataloged in PubChem with CID 102162 and has the molecular formula C19H24ClN3O. Its Chemical Abstracts Service (CAS) registry number is 1787-57-1, which serves as a unique identifier in chemical literature and databases. Additional names include Blue Capri and Capriblau (German designation) .
Systematic Nomenclature
The IUPAC systematic name for Capri Blue is [7-(dimethylamino)-2-methylphenoxazin-3-ylidene]-diethylazanium chloride. Alternative chemical names include:
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3-(Diethylamino)-7-(dimethylamino)-2-methylphenazoxonium chloride
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Phenoxazin-5-ium, 3-(diethylamino)-7-(dimethylamino)-2-methyl-, chloride
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3-(Diethylamino)-7-(dimethylamino)-2-methylphenoxazin-5-ium chloride
Structural Characteristics
Capri Blue belongs to the phenoxazinium class of compounds, characterized by a tricyclic structure containing nitrogen and oxygen heteroatoms.
Molecular Structure
The core structure of Capri Blue consists of a phenoxazine skeleton with specific functional group substitutions. The parent compound is identified as [7-(Dimethylamino)-2-methylphenoxazin-3-ylidene]-diethylazanium, indicating that the chloride functions as a counter-ion to balance the positively charged organic portion .
Structural Features and Functional Groups
The molecule contains:
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A phenoxazinium core structure
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A dimethylamino group at position 7
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A methyl substituent at position 2
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A diethylamino group at position 3
These structural elements contribute to the compound's stability, reactivity, and characteristic blue color.
Physical and Chemical Properties
The physical and chemical properties of Capri Blue directly influence its applications and handling requirements.
Basic Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 345.9 g/mol | |
| Physical State | Solid (at standard conditions) | |
| Color | Blue |
Spectroscopic Properties
Phenoxazinium dyes like Capri Blue typically exhibit characteristic absorption spectra in the visible region, contributing to their intense coloration. The compound's chromophoric system consists of the conjugated phenoxazinium structure with electron-donating amino groups, which creates a push-pull electronic configuration responsible for its distinctive blue color .
Related Compounds and Structural Analogs
Several compounds share structural similarities with Capri Blue, differing primarily in substituent patterns or counter-ions.
Comparison with Capriblue GN
Capriblue GN (PubChem CID 162133) represents a related compound with the molecular formula C16H18N3O+ and a molecular weight of 268.33 g/mol. Its IUPAC name is [7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium. Key differences include:
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Presence of dimethylamino groups at positions 3 and 7 (versus diethylamino and dimethylamino in Capri Blue)
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Absence of the methyl substituent at position 2
This structural variation results in slightly different spectroscopic properties and applications, though both compounds function as phenoxazinium dyes.
Structural Comparison Table
| Feature | Capri Blue | Capriblue GN |
|---|---|---|
| Molecular Formula | C19H24ClN3O | C16H18N3O+ |
| Molecular Weight | 345.9 g/mol | 268.33 g/mol |
| CAS Number | 1787-57-1 | 52886-80-3 |
| Position 3 Substituent | Diethylamino | Dimethylamino |
| Position 2 Substituent | Methyl | None |
| Counter-ion | Chloride | Nitrate |
Synthesis and Production
The synthesis of phenoxazinium dyes typically involves condensation reactions between appropriately substituted aminophenols and nitrosophenols under specific reaction conditions.
Applications and Uses
Capri Blue and related phenoxazinium compounds have diverse applications across scientific and commercial domains.
Scientific Applications
Phenoxazinium dyes like Capri Blue are frequently employed as:
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Fluorescent probes in microscopy and biological imaging
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pH indicators in analytical chemistry
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Photosensitizers in photodynamic applications
Research Findings and Scientific Significance
Research into phenoxazinium dyes continues to expand their applications in various scientific fields.
Spectroscopic Investigations
Studies on phenoxazinium compounds like Capri Blue frequently explore their solvatochromic properties—how their spectroscopic characteristics change in different solvents. These investigations provide insights into the electronic structure and excited-state properties of these compounds. Related research on copper(II) complexes demonstrates the importance of solvatochromism in understanding transition metal environments and reaction mechanisms .
Computational Chemistry Approaches
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to study the electronic structures and absorption spectra of related compounds. These computational approaches allow researchers to predict and interpret the spectroscopic properties of phenoxazinium dyes and related chromophores .
Analytical Methods for Identification and Quantification
Various analytical techniques are employed to characterize and quantify Capri Blue and related compounds.
Spectroscopic Methods
Ultraviolet-visible (UV-Vis) spectroscopy is particularly valuable for identifying and quantifying phenoxazinium dyes like Capri Blue due to their characteristic absorption bands in the visible region. Fluorescence spectroscopy provides additional characterization capabilities, especially relevant for applications in biological imaging and sensing .
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with photodiode array detection offers an effective method for separating and quantifying phenoxazinium dyes. Mass spectrometry provides structural confirmation and can detect trace amounts of these compounds in complex matrices .
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